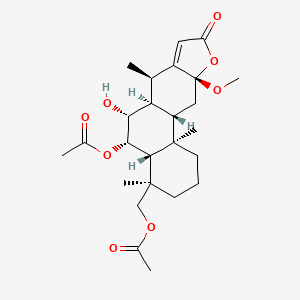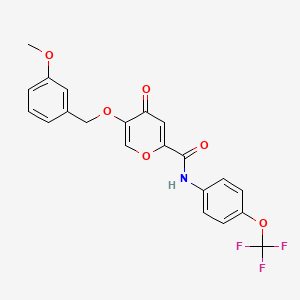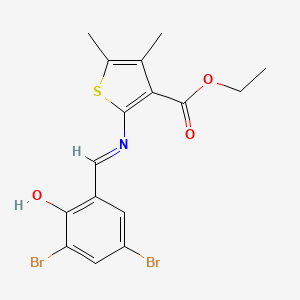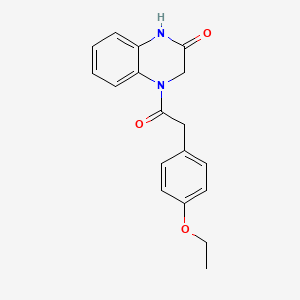
Chagreslactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chagreslactone is an organic compound used for research related to life sciences . It’s a minor constituent isolated from the leaves of Myrospermum frutescens .
Molecular Structure Analysis
Chagreslactone, along with other compounds like Chagresnol and 6beta,18-diacetoxycassan-13,15-diene, possess cassane skeletons . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The specific physical and chemical properties of Chagreslactone are not provided in the available resources. Typically, such properties would include things like density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
Molecular Structure and Applications in Disease Treatment
- Molecular Structure and Natural Derivation : Chagreslactone, identified in the leaves of Myrospermum frutescens, is a cassane skeleton diterpene. Its molecular structure and stereochemistry were elucidated using NMR, UV, IR, and MS spectroscopy. This compound was investigated for potential activities against Chagas's disease (Torres-Mendoza et al., 2004).
Chaperone Therapy and Disease Management
- Chaperone Therapy for Lysosomal Diseases : Chaperone therapy is a novel approach for treating lysosomal diseases, where small-molecule chaperones stabilize mutant enzymes, enhancing their stability and correcting their conformation. This therapeutic strategy has shown potential for diseases like Fabry disease, GM1-gangliosidosis, and Gaucher disease, where it could improve the bioavailability of drugs and patient quality of life (Parenti et al., 2014).
- Chaperones in Protein Folding and Proteostasis : Molecular chaperones play a crucial role in protein folding and maintaining proteostasis. They guide the folding, intracellular disposition, and proteolytic turnover of key cell growth and survival regulators. Disruption in proteostasis is linked to aging and degenerative diseases (Kim et al., 2013).
- Chaperone Therapies for Protein Misfolding Diseases : Emerging chaperone therapies are developed to treat protein misfolding diseases. This includes lysosomal diseases where unstable mutant enzyme proteins are stabilized by chemical chaperones, enhancing enzyme activity and correcting pathophysiology (Suzuki, 2014).
Chaperone Therapy in Metabolic Diseases
- Impact on Type 1 Diabetes : The study of a humanised CD3-antibody, ChAglyCD3, showed that its treatment in type 1 diabetic patients can suppress the rise in insulin requirements, depending on their age and initial residual beta cell function. This finding helps in defining inclusion criteria for prevention trials in type 1 diabetes (Keymeulen et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
[(4R,4aR,5S,6R,6aS,7R,10aR,11aS,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17-,19-,20+,21+,22-,23-,24+,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNZVWBRRAOGK-LQDYNQSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)OC)[C@]4(CCC[C@@]([C@@H]4[C@@H]([C@@H]2O)OC(=O)C)(C)COC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4R,4aR,5S,6R,6aS,7R,10aR,11aS,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2766137.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)

![N-(3-chlorophenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2766146.png)
![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)



![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)
![2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2766158.png)
